N-Decyl-4-O-beta-D-galactopyranosyl-D-gluconamide
Overview
Description
N-decylamine lactobionamide is a compound known for its application in membrane protein extraction. It is a lactobionamide surfactant with a hydrogenated tail, which allows for the purification of membrane proteins with enhanced stability. The molecular formula of N-decylamine lactobionamide is C22H43NO11, and it has a molecular weight of 497.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-decylamine lactobionamide is synthesized through a series of chemical reactions involving the combination of decylamine and lactobionic acid. The reaction typically involves the formation of an amide bond between the amine group of decylamine and the carboxyl group of lactobionic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the bond formation.
Industrial Production Methods: In industrial settings, the production of N-decylamine lactobionamide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-decylamine lactobionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert N-decylamine lactobionamide into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of N-decylamine lactobionamide .
Scientific Research Applications
N-decylamine lactobionamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the extraction and stabilization of membrane proteins, which are crucial for studying cellular functions.
Medicine: Utilized in drug delivery systems and as a component in formulations for therapeutic applications.
Industry: Applied in the purification of proteins and other biomolecules in industrial biotechnology
Mechanism of Action
The mechanism of action of N-decylamine lactobionamide involves its surfactant properties, which enable it to interact with and stabilize membrane proteins. The compound’s hydrogenated tail allows it to embed within the lipid bilayer of membranes, while the lactobionamide head interacts with the protein, facilitating its extraction and stabilization. This interaction helps maintain the native structure and function of the proteins, making them suitable for further study and application .
Comparison with Similar Compounds
N-dodecylamine lactobionamide: Similar in structure but with a longer alkyl chain.
N-octylamine lactobionamide: Similar in structure but with a shorter alkyl chain.
N-hexylamine lactobionamide: Another variant with an even shorter alkyl chain.
Uniqueness: N-decylamine lactobionamide is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its ability to stabilize membrane proteins compared to its shorter or longer chain counterparts .
Properties
IUPAC Name |
(2R,3R,4R,5R)-N-decyl-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO11/c1-2-3-4-5-6-7-8-9-10-23-21(32)18(30)17(29)20(13(26)11-24)34-22-19(31)16(28)15(27)14(12-25)33-22/h13-20,22,24-31H,2-12H2,1H3,(H,23,32)/t13-,14-,15+,16+,17-,18-,19-,20-,22+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKUBOCBWBYYHH-QBCBQYGVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNC(=O)C(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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